molecular formula C19H18N2O2S B2453180 N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide CAS No. 671198-67-7

N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide

Cat. No.: B2453180
CAS No.: 671198-67-7
M. Wt: 338.43
InChI Key: YBRVASRWDNJOIV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide is a synthetic organic compound that features a methoxyphenyl group, a quinoline moiety, and a propanamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide typically involves the following steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Thioether Formation: The quinoline derivative can be reacted with a thiol compound to introduce the thioether linkage.

    Amide Bond Formation: The final step involves coupling the thioether quinoline derivative with 3-methoxyphenylpropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Hydroxy derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The quinoline moiety could interact with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)acetamide: Similar structure but with an acetamide group instead of propanamide.

    N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)butanamide: Similar structure but with a butanamide group instead of propanamide.

Uniqueness

N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide’s uniqueness lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-quinolin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-16-7-4-6-15(13-16)20-18(22)11-12-24-19-10-9-14-5-2-3-8-17(14)21-19/h2-10,13H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRVASRWDNJOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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